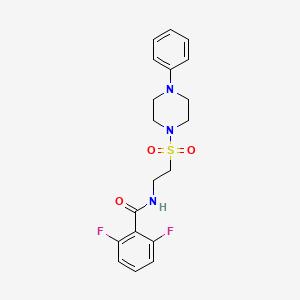

2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, also known as DSP-1181, is a novel drug that has been recently developed by Sumitomo Dainippon Pharma Co., Ltd. This drug has shown potential in treating various neurological disorders, such as schizophrenia and depression. The aim of

Applications De Recherche Scientifique

Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with the compound , has shown that certain derivatives exhibit significant potency in in vitro assays related to cardiac electrophysiological activity. These compounds have been compared to sematilide, indicating their potential as selective class III electrophysiological agents, which could suggest applications in cardiovascular research (Morgan et al., 1990).

Insecticidal Activity

Flubendiamide, a novel class of insecticide with unique structural features including a sulfonylalkyl group, demonstrates strong insecticidal activity against lepidopterous pests. The compound's novel mode of action and safety for non-target organisms underline its utility in pest management programs, potentially offering insights into the development of new pesticides with similar structural motifs (Tohnishi et al., 2005).

Anticancer Research

In the realm of anticancer research, novel benzothiazoles comprising sulphonamido quinazolinyl imidazole have been synthesized and shown potent anticancer activity in biological and pharmacological screenings. This indicates the potential of sulfonyl-containing compounds in developing therapeutic agents against various cancer types, suggesting a possible research avenue for the compound (Patel et al., 2009).

Environmental Remediation

Studies on the heat-activated persulfate oxidation of perfluorinated compounds provide a method for the in-situ remediation of groundwater contaminated with persistent organic pollutants. This research highlights the environmental applications of sulfonyl-containing compounds in degrading pollutants, potentially relevant for environmental cleanup efforts (Park et al., 2016).

Synthesis and Drug Development

Investigations into the synthesis of novel PET agents for imaging B-Raf(V600E) in cancers illustrate the use of sulfonyl-containing compounds in developing diagnostic tools, offering pathways for research into imaging agents or therapeutic drugs (Wang et al., 2013).

Mécanisme D'action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound has been shown to exhibit mixed-type inhibition, indicating that it can bind to both the active site and an allosteric site on the enzyme .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway. This pathway is involved in many cognitive processes, and its disruption is associated with neurodegenerative diseases like Alzheimer’s disease . The increase in acetylcholine levels can enhance cognition functions .

Result of Action

The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cognitive function . This makes the compound a potential candidate for the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

Analyse Biochimique

Biochemical Properties

It is known that compounds with similar structures have shown inhibitory activities against acetylcholinesterase . This suggests that 2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with enzymes such as acetylcholinesterase, influencing biochemical reactions .

Molecular Mechanism

Based on its structural similarity to known acetylcholinesterase inhibitors, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O3S/c20-16-7-4-8-17(21)18(16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)15-5-2-1-3-6-15/h1-8H,9-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUDBVKSCVXQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2445181.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2445182.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2445183.png)

![methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2445188.png)

![3-(4-Fluorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2445194.png)

![N-(2,3-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2445195.png)

![N-[2-[5-(4-Fluorophenyl)-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2445196.png)

![3-(3-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2445198.png)